molecular formula C11H8BrFO3 B2446332 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione CAS No. 2228399-70-8

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

Cat. No. B2446332
CAS RN: 2228399-70-8
M. Wt: 287.084
InChI Key: ZEUJBCGOMOVIBW-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Chemical Structure and Activity Relationships

Research by Altenbach et al. (2006) explores the structure-activity relationships of tricyclic dihydropyridine derivatives, including compounds similar to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione. Their study focuses on evaluating these compounds for their activity in potassium channel opening and their efficacy in bladder contraction assays. This research provides insights into how variations in chemical structure can influence biological activity, which is crucial for the development of new pharmacological agents (Altenbach et al., 2006).

Synthesis and Antimicrobial Properties

Sampal et al. (2018) describe the synthesis and characterization of ligands related to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione and their transition metal complexes. They investigate these compounds for their antimicrobial properties, indicating a potential application in developing new antimicrobial agents (Sampal et al., 2018).

Application in Enantiomeric Resolution

Ali et al. (2016) conducted a study on enantiomeric resolution and simulation of stereomers of a compound structurally similar to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione. This study underscores the significance of such compounds in the field of chiral chemistry, particularly in the separation and analysis of enantiomers, which is vital in pharmaceutical research (Ali et al., 2016).

Contributions to Herbicide Development

Gao et al. (2019) explore the design and synthesis of phthalimide derivatives, including molecules structurally akin to 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione, as potent protoporphyrinogen oxidase inhibitors. This research highlights the potential of such compounds in the development of new herbicides, demonstrating their utility in agricultural science (Gao et al., 2019).

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c12-7-1-2-8(9(13)5-7)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUJBCGOMOVIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione

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